1,1,12,12-Dodecanetetracarboxylic acid 1,1,12,12-Dodecanetetracarboxylic acid
Brand Name: Vulcanchem
CAS No.: 68025-28-5
VCID: VC3891102
InChI: InChI=1S/C16H26O8/c17-13(18)11(14(19)20)9-7-5-3-1-2-4-6-8-10-12(15(21)22)16(23)24/h11-12H,1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
SMILES: C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O
Molecular Formula: C16H26O8
Molecular Weight: 346.37 g/mol

1,1,12,12-Dodecanetetracarboxylic acid

CAS No.: 68025-28-5

Cat. No.: VC3891102

Molecular Formula: C16H26O8

Molecular Weight: 346.37 g/mol

* For research use only. Not for human or veterinary use.

1,1,12,12-Dodecanetetracarboxylic acid - 68025-28-5

Specification

CAS No. 68025-28-5
Molecular Formula C16H26O8
Molecular Weight 346.37 g/mol
IUPAC Name dodecane-1,1,12,12-tetracarboxylic acid
Standard InChI InChI=1S/C16H26O8/c17-13(18)11(14(19)20)9-7-5-3-1-2-4-6-8-10-12(15(21)22)16(23)24/h11-12H,1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Standard InChI Key UTCXESIWEYTBMM-UHFFFAOYSA-N
SMILES C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O
Canonical SMILES C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,1,12,12-Dodecanetetracarboxylic acid features a 12-carbon chain (CH2\text{CH}_2) with two carboxyl groups (COOH-\text{COOH}) at each terminal carbon (Figure 1). The symmetrical structure is represented by the SMILES notation O=C(C(C(O)=O)CCCCCCCCCCC(C(O)=O)C(=O)O)O\text{O=C(C(C(O)=O)CCCCCCCCCCC(C(O)=O)C(=O)O)O}, and its InChIKey (UTCXESIWEYTBMM-UHFFFAOYSA-N) confirms its stereochemical uniqueness . The molecular weight is 346.37 g/mol, and its predicted collision cross-section (CCS) in mass spectrometry ranges from 174.9 Ų ([M+Na-2H][\text{M+Na-2H}]^-) to 193.8 Ų ([M+NH4]+[\text{M+NH}_4]^+) .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC16H26O8\text{C}_{16}\text{H}_{26}\text{O}_8
Molecular Weight346.37 g/mol
Predicted CCS ([M+H]+[\text{M+H}]^+)180.9 Ų
LogP2.74

Synthesis and Production Methods

Chemical Synthesis

Traditional routes for synthesizing long-chain carboxylic acids often involve multi-step oxidation of alkanes or cyclic precursors. For example, dodecanedioic acid (DDDA) is produced via cyclododecane oxidation using nitric acid . Similarly, 1,1,12,12-dodecanetetracarboxylic acid could be synthesized through controlled oxidation of dodecane derivatives, though specific protocols remain underreported. Patent KR20140128363A describes the production of dodecanediol from lauryl lactone, suggesting potential pathways for functionalizing dodecane backbones .

Biotechnological Approaches

Recent advances in microbial engineering offer promising alternatives. Escherichia coli strains expressing CYP153A monooxygenase and AlkL transporters have been used to produce 1,12-dodecanediol from dodecane . Such systems could theoretically be adapted to introduce additional carboxyl groups via sequential oxidation steps. Candida tropicalis, known for oxidizing paraffin wax to DDDA, might also serve as a platform for tetracarboxylic acid production .

QuantityPricePurity
100 mg$43297%
250 mg$69297%
1 g$1,73097%

Recent Research and Future Directions

Analytical Advancements

High-performance liquid chromatography (HPLC) methods using Newcrom R1 columns have been optimized for separating and quantifying the compound, achieving detection limits <1 µg/mL . Such techniques are critical for quality control in industrial settings.

Bioproduction Innovations

Fed-batch bioreactor systems utilizing E. coli have achieved 3.76 g/L of 1,12-dodecanediol in 68 hours . Adapting these systems to introduce additional carboxyl groups could revolutionize sustainable production of tetracarboxylic acids.

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